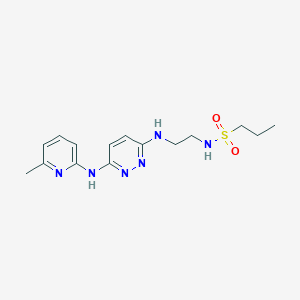

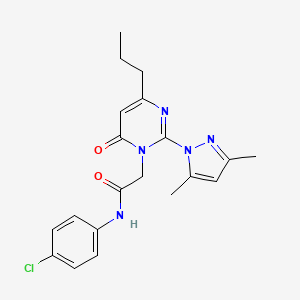

![molecular formula C19H17N3O3 B2477990 methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 320424-78-0](/img/structure/B2477990.png)

methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . It has been used in the synthesis of lead (II) complexes . Pyrazole derivatives are known for their wide range of applications, including use as dyes and pigments in the textile and food industries, in the production of polymers, and in various fields of biological activity .

Synthesis Analysis

The synthesis of this compound involves complex reactions. For instance, it has been used in the formation of lead (II) complexes in an aqueous-ethanolic solution . The compound reacts with other substances to yield new compounds. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Molecular Structure Analysis

The molecular structure of this compound is complex. It forms part of the structure of lead (II) complexes, which have been studied using X-ray diffraction analysis . The structure of these complexes is determined by the possible coordination types of the lead (II) cations .Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it forms complexes with lead (II) cations in an aqueous-ethanolic solution . It also reacts with other substances to form new compounds .Scientific Research Applications

Chemical Modifications and Derivatives

The compound of interest, due to its unique chemical structure, has been a subject of various studies focusing on its modifications and the synthesis of its derivatives. A notable study involves the reaction of a closely related compound, methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate, with 1,3-binucleophiles, leading to the formation of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives, indicating a wide range of potential chemical modifications and applications in creating fluorine-containing compounds (Sokolov & Aksinenko, 2012).

Spectrophotometric and Voltammetric Analysis

The spectrophotometric and voltammetric methods have been developed for the determination of a derivative of the compound, emphasizing its potential in analytical chemistry applications. The study showcases the compound's stability and lack of polymerization or formation of tautomeric forms in certain concentration ranges, thus highlighting its utility in analytical procedures (Tymoshuk et al., 2018).

Biological Activity and Medicinal Chemistry

Research into the synthesis, characterization, and biological activity of derivatives of the compound, such as N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, reveals significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and antimicrobial activity against some bacteria and yeasts. This suggests the compound's derivatives' potential in developing new chemotherapeutic agents (Asegbeloyin et al., 2014).

Structural Analysis and Molecular Architecture

Studies on the compound and its isomeric derivatives have provided insights into their molecular structure, including hydrogen-bonded sheets and chains of edge-fused rings. These structural analyses contribute to understanding the compound's chemical behavior and potential applications in materials science and molecular engineering (Portilla et al., 2007).

Synthesis and Antimicrobial Activities

Further research into the synthesis and antimicrobial activities of Schiff base compounds derived from 1-phenyl-3-methyl-4-benzoyl-2-pyrazolin-5-one highlights the compound's role in generating new molecules with potential antibacterial applications. This underscores its significance in the field of medicinal chemistry and the development of new antimicrobial agents (Liu et al., 2012).

Mechanism of Action

Target of Action

One study indicates that a similar compound has shown binding affinity against the protein receptor pdb: 4bft . This receptor could potentially be a target for the compound .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that many pyrazoline derivatives have been reported to show a broad range of biological and pharmacological activities .

Biochemical Pathways

Pyrazoline derivatives have been reported to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The compound’s molecular formula is c20h17n5o2 , which may influence its pharmacokinetic properties.

Result of Action

Pyrazoline derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

methyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-17(18(23)22(21-13)16-6-4-3-5-7-16)12-20-15-10-8-14(9-11-15)19(24)25-2/h3-12,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQVKMAJIHVKMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide](/img/structure/B2477910.png)

![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2477915.png)

![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)

![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)

![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one](/img/structure/B2477929.png)